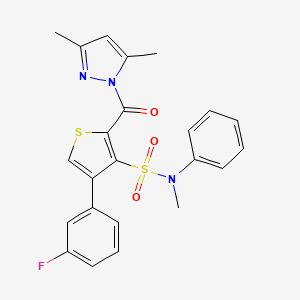

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide

Description

This compound is a heterocyclic sulfonamide derivative featuring a thiophene core substituted with a 3-fluorophenyl group, a pyrazole-carbonyl moiety, and an N-methyl-N-phenylsulfonamide group. Its molecular structure integrates multiple pharmacophoric elements: the sulfonamide group is often associated with enzyme inhibition (e.g., carbonic anhydrase), the pyrazole ring is common in bioactive molecules, and the fluorophenyl group enhances lipophilicity and metabolic stability . The compound’s IUPAC name reflects its complex substituent arrangement, which likely influences its physicochemical properties, such as solubility (logP) and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S2/c1-15-12-16(2)27(25-15)23(28)21-22(20(14-31-21)17-8-7-9-18(24)13-17)32(29,30)26(3)19-10-5-4-6-11-19/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPMVJAULHGKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide is a member of the pyrazole class, known for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure combining a pyrazole ring with a thiophene sulfonamide moiety. The presence of the fluorophenyl group and the dimethyl substitutions on the pyrazole ring contribute to its unique chemical properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group may facilitate interactions that modulate biological pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been well-documented. In vitro studies demonstrate that related derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Anticancer Properties

Recent investigations into pyrazole derivatives have highlighted their anticancer potential. For example, compounds similar to the one have been tested against various cancer cell lines, showing promising IC50 values in the micromolar range. One study indicated that a derivative exhibited an IC50 of 26 µM against A549 lung cancer cells .

Research Findings and Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Anti-inflammatory | Comparable to indomethacin |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | Antitumor | IC50 = 26 µM |

| Fan et al. | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | Autophagy induction in NCIH460 cells | IC50 = 0.95 nM |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyrazole derivatives, including the target compound, typically involves multi-step organic reactions. The compound features a pyrazole ring, which is known for its versatility in drug design due to its ability to interact with biological targets. The presence of a thiophene moiety and sulfonamide group enhances its solubility and bioactivity.

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the target compound with cancer-related pathways warrant further investigation through in vitro and in vivo studies.

2. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The sulfonamide group may contribute to the modulation of inflammatory responses by inhibiting specific enzymes related to inflammation, such as cyclooxygenases (COX). This potential application could be explored in the context of chronic inflammatory diseases.

3. Antimicrobial Activity

The structural features of the compound suggest that it may possess antimicrobial properties. Pyrazole derivatives have been documented to exhibit activity against various bacterial strains, making them candidates for developing new antibiotics.

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. The target compound could be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where its charge transport capabilities may enhance device performance.

2. Sensors

Due to their ability to undergo specific chemical interactions, pyrazole derivatives can be utilized in sensor technology. The target compound may serve as a sensing material for detecting environmental pollutants or biological markers through changes in electrical conductivity or fluorescence.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models using similar pyrazole derivatives. |

| Study B | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in animal models treated with related compounds. |

| Study C | Materials Science | Evaluated the electrical properties of thiophene-based polymers incorporating pyrazole units, achieving enhanced conductivity. |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous sulfonamides and pyrazole derivatives from patents and chemical databases:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Variations: The target compound distinguishes itself via the 3-fluorophenyl substituent on the thiophene ring, which contrasts with Analog 1’s unsubstituted phenyl group. Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to the methoxy group in Analog 1 .

Physicochemical Properties :

- The molecular weight of the target compound (~507.5) is intermediate between Analog 1 (481.59) and Analog 2 (589.1), suggesting a balance between bioavailability and target engagement.

- The discontinued status of both the target compound and Analog 1 may reflect challenges in scalability, stability, or insufficient biological activity compared to newer derivatives .

Synthetic Accessibility :

- The target compound’s synthesis likely employs cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and sulfonamide formation, similar to Analog 1’s route . In contrast, Analog 2 and 3 require multistep heterocyclic annulations, increasing complexity .

Analog 2’s chromene-pyrazolopyrimidine core is associated with anticancer activity, implying structural motifs in the target compound could be repurposed for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.